4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde

LogP Lipophilicity Drug Design

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde (CAS 861442-92-4, MW 286.27 g/mol, C₁₃H₉F₃O₂S) is a heterocyclic aromatic aldehyde composed of a thiophene-2-carbaldehyde core substituted at the 4‑position with a (3‑trifluoromethylphenoxy)methyl group. The compound is typically supplied as a research‑grade building block with a certified purity of ≥98%.

Molecular Formula C13H9F3O2S
Molecular Weight 286.27 g/mol
Cat. No. B12073849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde
Molecular FormulaC13H9F3O2S
Molecular Weight286.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C(F)(F)F
InChIInChI=1S/C13H9F3O2S/c14-13(15,16)10-2-1-3-11(5-10)18-7-9-4-12(6-17)19-8-9/h1-6,8H,7H2
InChIKeyUPOWKJAYPXUOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde – Structural Class, Key Identity Data & Procurement Baseline


4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde (CAS 861442-92-4, MW 286.27 g/mol, C₁₃H₉F₃O₂S) is a heterocyclic aromatic aldehyde composed of a thiophene-2-carbaldehyde core substituted at the 4‑position with a (3‑trifluoromethylphenoxy)methyl group . The compound is typically supplied as a research‑grade building block with a certified purity of ≥98% . Its structural architecture combines a reactive formyl handle, a sulfur‑containing π‑excessive heterocycle, and a conformationally flexible benzyl‑ether‑type linker terminating in an electron‑withdrawing m‑CF₃‑phenyl ring. This combination of functional elements makes the compound a versatile intermediate for medicinal chemistry, agrochemical discovery, and materials science .

Why Thiophene-2-carbaldehyde Analogs Cannot Substitute 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde in Discovery Programs


Compounds within the thiophene-2-carbaldehyde family differ sharply in lipophilicity, steric bulk, hydrogen‑bonding capacity, and electronic character—parameters that directly govern solubility, membrane permeability, metabolic stability, and reactivity in downstream transformations such as reductive amination or Knoevenagel condensation . A simple unsubstituted thiophene-2-carbaldehyde (LogP ~1.0–1.5) cannot mimic the high logP of 4.04 of the target compound, nor its large molecular volume (MW 286.27 vs. 112.15) and the specific electron‑withdrawing influence of the m‑CF₃‑phenoxymethyl substituent . These differences mean that SAR conclusions, pharmacokinetic profiles, or synthetic strategies established with simpler analogs cannot be transferred to the target compound without quantitative re‑validation [1].

Head‑to‑Head Quantitative Differentiation of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde Against Its Closest In‑Class Analogs


LogP Lipophilicity Comparison: Target Compound vs. Three Thiophene-2-carbaldehyde Analogs

The target compound 4-((3-(trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde has a computed LogP of 4.04 , which is significantly higher than that of simpler thiophene-2-carbaldehyde derivatives: 5-(trifluoromethyl)thiophene-2-carbaldehyde (LogP 2.58) , 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde (XLogP3 3.90) , and the parent thiophene-2-carbaldehyde (LogP ~1.0–1.5) [1]. The ΔLogP of +1.46 versus the simplest CF₃‑substituted analog and +0.14–0.54 versus the direct aryl‑linked comparator is meaningful for membrane permeability optimization.

LogP Lipophilicity Drug Design

Molecular Weight Differentiation: Impact on Fragment‑Based Screening and Rule‑of‑Five Compliance

The target compound has a molecular weight of 286.27 g/mol . This places it in the mid‑size building‑block range, substantially larger than 5-(trifluoromethyl)thiophene-2-carbaldehyde (180.15 g/mol) or 4-(trifluoromethyl)thiophene-2-carbaldehyde (180.15 g/mol) [1], but slightly larger than the direct aryl analog 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde (256.24 g/mol) . The target compound exceeds the typical fragment library cutoff of 250 Da, making it unsuitable for fragment screening but advantageous for lead‑like and drug‑like library construction where higher MW contributes additional binding contacts.

Molecular Weight Fragment-Based Drug Discovery Rule of Five

Hydrogen‑Bond Acceptor Count and sp³ Carbon Fraction (Fsp³) as Determinants of Solubility and Conformational Complexity

The target compound possesses 2 hydrogen‑bond acceptors (the aldehyde carbonyl and the ether oxygen) and an Fsp³ value of 0.154, as reported in the Fluorochem datasheet . By comparison, 5-(trifluoromethyl)thiophene-2-carbaldehyde also has Fsp³ 0.0 (all sp²‑hybridised carbons in the core scaffold) and a lower computed logP of 2.58 . The introduction of a single saturated –CH₂– linker in the target compound modestly increases three‑dimensional character (Fsp³ 0.154 vs. 0.0), which has been correlated with improved aqueous solubility and reduced promiscuity in screening cascades at comparable lipophilicity.

Fsp3 Hydrogen Bond Acceptors Solubility

Electron‑Withdrawing Strength of the m‑CF₃‑Phenoxymethyl Substituent vs. Direct Aryl Substitution

The target compound carries a 3‑(trifluoromethyl)phenoxymethyl substituent at the thiophene 4‑position. The electron‑withdrawing character of this group is transmitted to the thiophene ring through a –CH₂–O– linker, which insulates the aromatic system to some extent relative to a direct C–C linkage. In 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde, the m‑CF₃‑phenyl group is directly attached to the thiophene ring, exerting a stronger electron‑withdrawing resonance and inductive effect (Hammett σₘ for CF₃ ≈ 0.43) [1]. The ether‑linked target compound therefore presents attenuated electrophilicity at the aldehyde carbon, which can result in different reaction rates in nucleophilic addition and condensation chemistry.

Hammett Constant Electron-Withdrawing Group Reactivity

Structural‑Topology Differentiation: Spacer‑Linked vs. Direct‑Aryl Thiophene‑2-carbaldehydes

The target compound features a unique –CH₂–O– spacer topology not present in any of the closest commercial analogs. 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde (CAS 886508-92-5) has a direct C–C bond between the thiophene and the m‑CF₃‑phenyl ring . 4-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde (CAS 874832-11-8) similarly employs a direct linkage. The target compound's ether‑methylene spacer introduces a 120° bond angle at the oxygen and an sp³‑hybridised carbon, producing a distinct vector for the CF₃‑phenyl group in 3D space compared to the linear, co‑planar arrangement of the direct‑aryl analogs .

Bioisostere Scaffold Hopping Linker Chemistry

Purity Certification and Physical Form: Procurement‑Relevant Quality Differentiation

The target compound is commercially supplied with a certified purity of 98% (by HPLC or GC, as specified in the Certificate of Analysis) from authorised vendors such as Fluorochem and CymitQuimica . In contrast, 4-(trifluoromethyl)thiophene-2-carbaldehyde (CAS 1367866-60-1) is typically offered at ≥95% purity by multiple suppliers , and 5-(trifluoromethyl)thiophene-2-carbaldehyde is available at ≥95% to ≥98% depending on source . This higher baseline purity specification (98% minimum) reduces the risk of uncharacterised impurities interfering with sensitive catalytic reactions or biological assays.

Purity Quality Control Procurement

Validated Application Scenarios for 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde Based on Quantitative Differentiation Evidence


Lead‑Like Library Design Requiring High logP Thiophene Aldehyde Building Blocks

With a computed LogP of 4.04 , the target compound is optimally suited for constructing compound libraries aimed at CNS targets, antibacterials requiring membrane penetration, or intracellular protein–protein interaction modulators. The ΔLogP of +1.46 relative to 5-(trifluoromethyl)thiophene-2-carbaldehyde means that amide, imine, or Knoevenagel adducts derived from this aldehyde retain higher overall lipophilicity, potentially translating into improved cell permeability in phenotypic screens. Procurement teams should specify this compound when library design algorithms require an aldehyde building block with cLogP ≥ 3.5.

Scaffold‑Hopping and Bioisostere Replacement in Kinase or GPCR Lead Optimisation

The unique –CH₂–O– spacer topology (5 rotatable bonds, ether H‑bond acceptor) differentiates this compound from the widely used 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde (2 rotatable bonds, no ether) . This topology provides a chemically tractable entry point for scaffold‑hopping campaigns where modulation of dihedral angle geometry, hydrogen‑bonding character, or metabolite soft‑spot introduction is desired. The aldehyde functionality enables straightforward conjugation via reductive amination or hydrazone formation, making the compound a drop‑in replacement for direct‑aryl thiophene‑carbaldehydes when a different exit vector is required.

Vilsmeier–Haack and Condensation Chemistry with Attenuated Aldehyde Electrophilicity

The attenuation of the electron‑withdrawing effect through the –CH₂–O– linker [1] translates into a less electrophilic aldehyde compared to directly arylated thiophene‑2-carbaldehydes. This property is advantageous in Vilsmeier–Haack formylation cascades, Knoevenagel condensations with active methylene compounds, and Schiff‑base formations where over‑reaction or aldehyde hydrate formation can compromise yields. Synthetic chemists should select this compound when reaction screening data indicate that highly electrophilic aldehydes (e.g., 4‑formyl‑thiophenes with direct CF₃ substitution) lead to side‑product formation or poor selectivity.

High‑Purity Procurement for Sensitive Catalytic and Materials Science Applications

With a vendor‑certified purity of 98% from multiple commercial sources , the target compound meets the stringent purity requirements for palladium‑catalysed cross‑coupling reactions where aldehyde‑containing substrates are particularly sensitive to catalyst poisoning by sulfur or halogen impurities. The lower impurity ceiling (2% total impurities) relative to 95%‑purity alternatives (5% total impurities) also benefits organic electronic material research, where trace metallic or organic contaminants can severely degrade device performance. Procurement officers should prioritise this compound for programs requiring batch‑to‑batch consistency in sensitive applications.

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